1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene
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Overview
Description
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C8H3Cl2F5OS and a molecular weight of 313.07 g/mol . This compound is characterized by the presence of multiple halogen atoms and functional groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene involves several steps, typically starting with a benzene derivative. The introduction of chloro, difluoromethoxy, and trifluoromethylthio groups is achieved through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and thiolating agents. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives by removing halogen atoms or reducing the sulfur-containing group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms and functional groups allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,2-Dichloro-3-difluoromethoxy-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,2-Dichloro-4-difluoromethoxy-3-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the functional groups, which can affect its reactivity and applications.
1,2-Dichloro-3-difluoromethoxy-5-(trifluoromethylthio)benzene: Another isomer with different positional arrangements, leading to variations in chemical behavior and uses.
Properties
Molecular Formula |
C8H3Cl2F5OS |
---|---|
Molecular Weight |
313.07 g/mol |
IUPAC Name |
1,2-dichloro-3-(difluoromethoxy)-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C8H3Cl2F5OS/c9-3-1-2-4(17-8(13,14)15)6(5(3)10)16-7(11)12/h1-2,7H |
InChI Key |
QKKRZNRQYZKHFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)OC(F)F)Cl)Cl |
Origin of Product |
United States |
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